molecular formula C9H12N6O3 B3069294 Benzene-1,3,5-tricarbohydrazide CAS No. 36997-31-6

Benzene-1,3,5-tricarbohydrazide

Cat. No. B3069294
CAS RN: 36997-31-6
M. Wt: 252.23 g/mol
InChI Key: MNBHRGAIQJFCIO-UHFFFAOYSA-N
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Description

Benzene-1,3,5-tricarbohydrazide (BCTH), with CAS number 36997-31-6, is a compound that has three carboxylic acid trihydrazide groups sitting at the 1,3,5-positions of a benzene ring . It is a part of a star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule that displays multifunctional optical properties .


Synthesis Analysis

The synthesis of Benzene-1,3,5-tricarbohydrazide involves the reaction of benzene-1,3,5-tricarboxamides . The process starts from commercially available 5-aminoisophthalic acid, which eliminates the statistical reactions and reduces the number of synthetic steps .


Molecular Structure Analysis

The molecule has a twisted molecular conformation . The design of peripheral triphenylamine units and a central benzene connected with hydrazide groups leads to the formation of rare polymorphic properties .


Chemical Reactions Analysis

The molecule displays multifunctional optical properties . Two polymorphs with different fluorescence colors exhibited bathochromic mechanofluorochromic activities with high contrast due to a crystalline-to-amorphous transition .


Physical And Chemical Properties Analysis

Benzene-1,3,5-tricarbohydrazide has a melting point of 300 °C (decomp) and a predicted density of 1.466±0.06 g/cm3 .

Scientific Research Applications

Fluorescent Materials and Optical Properties

Benzene-1,3,5-tricarbohydrazide has been investigated for its multifunctional optical properties. A star-shaped molecule, it features peripheral triphenylamine units and a central benzene connected by hydrazide groups. Notably, this arrangement leads to rare polymorphic behavior when combined with multiple flexible chains. Researchers have observed two polymorphs with different fluorescence colors, exhibiting bathochromic mechanofluorochromic activities. The crystalline-to-amorphous transition in these polymorphs provides high contrast, making them promising candidates for fluorescent materials and optical devices .

Supramolecular Self-Assembly and Nanotechnology

The simple structure and wide accessibility of benzene-1,3,5-tricarbohydrazide make it an excellent building block for supramolecular self-assembly. Researchers have harnessed its supramolecular behavior to create water-compatible polymers. These polymers, based on benzene-1,3,5-tricarbohydrazide (BTAs), mimic fibrous structures found in nature. Their versatility allows for applications in nanotechnology, polymer processing, and even biomedical materials .

Functional Multicomponent Biomaterials

Synthetic water-compatible supramolecular polymers derived from BTAs (including benzene-1,3,5-tricarbohydrazide) have attracted significant interest. These polymers exhibit intrinsic dynamic behavior and morphologies resembling natural fibrous structures. Researchers have explored their potential for creating functional multicomponent biomaterials. Such materials could find applications in tissue engineering, drug delivery, and regenerative medicine .

Temperature-Responsive Systems

Benzene-1,3,5-tricarbohydrazide has been studied in the context of temperature-responsive systems. For instance, fluorescent tetrahedral boron molecular systems, incorporating this compound, exhibit an exceptionally wide temperature variable range. These systems can monitor temperatures from -80°C to 60°C, making them valuable tools for temperature-sensitive applications .

Supramolecular Chemistry and Host-Guest Interactions

Benzene-1,3,5-tricarbohydrazide’s supramolecular properties extend to host-guest interactions. Researchers investigate its binding capabilities with other molecules, including guest molecules. Understanding these interactions can lead to applications in drug delivery, catalysis, and molecular recognition.

Multifunctional properties of a star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide fluorescent molecule containing multiple flexible chains Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular self-assembly Facilitating functionalization of benzene-1,3,5-tricarboxamides by synthetic water-compatible supramolecular polymers Interfacially Confined Dynamic Reaction Resulted to Fluorescent Tetrahedral Boron Molecular System with Extremely Wide Temperature Variable Range

Mechanism of Action

Target of Action

Benzene-1,3,5-tricarbohydrazide is a multifunctional compound with a wide range of applications. It is primarily used in the formation of covalent organic frameworks (COFs) and polymers . The compound’s primary targets are the molecular structures it interacts with during the formation of these materials .

Mode of Action

The compound’s mode of action is primarily through its interaction with other molecules in the formation of polymers and COFs . The design of peripheral triphenylamine units and a central benzene connected with hydrazide groups leads to the formation of rare polymorphic properties in the presence of multiple flexible chains .

Biochemical Pathways

These materials have a wide range of applications, including the creation of high-performance polymers, polyurethane elastomers, and adhesives .

Pharmacokinetics

It is known that the compound has a high thermal stability .

Result of Action

The result of Benzene-1,3,5-tricarbohydrazide’s action is the formation of materials with unique properties. For example, a star-shaped molecule with a twisted molecular conformation was found to display amazing multifunctional optical properties . Additionally, covalent organic gels prepared from Benzene-1,3,5-tricarbohydrazide showed great stability in acidic media .

Action Environment

The action of Benzene-1,3,5-tricarbohydrazide can be influenced by environmental factors. For instance, the compound has been found to display high thermal stability, suggesting that it can maintain its functionality even in high-temperature environments . Furthermore, covalent organic gels prepared from Benzene-1,3,5-tricarbohydrazide showed great stability in acidic media , indicating that the compound’s action can be influenced by the pH of the environment.

properties

IUPAC Name

benzene-1,3,5-tricarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-13-7(16)4-1-5(8(17)14-11)3-6(2-4)9(18)15-12/h1-3H,10-12H2,(H,13,16)(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBHRGAIQJFCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)NN)C(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252329
Record name 1,3,5-Benzenetricarboxylic acid, trihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3,5-tricarbohydrazide

CAS RN

36997-31-6
Record name 1,3,5-Benzenetricarboxylic acid, trihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36997-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Benzenetricarboxylic acid, trihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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